

A Head-to-Head Comparison of SHP2 Inhibitors: JAB-3068 vs. TNO155

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Compound of Interest

Compound Name: JAB-3068

Cat. No.: B10824661

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical and clinical profiles of two key allosteric SHP2 inhibitors.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a compelling target for cancer therapy.^{[1][2]} This has led to the development of several small molecule inhibitors, with **JAB-3068** and TNO155 being two prominent examples. This guide provides a comprehensive comparison of these two allosteric SHP2 inhibitors, summarizing their performance based on available experimental data.

At a Glance: Key Quantitative Data

To facilitate a direct comparison of **JAB-3068** and TNO155, the following tables summarize their key preclinical and clinical parameters.

Parameter	JAB-3068	TNO155	Reference
Drug Type	Small molecule, allosteric SHP2 inhibitor	Small molecule, allosteric SHP2 inhibitor	[3] [4]
Developer	Jacobio Pharmaceuticals	Novartis	[5] [6]
Development Status	Discontinued	Phase I/II Clinical Trials	[5] [7]
Biochemical IC50	25.8 nM	11 nM	[6] [8]
Cellular IC50 (KYSE-520 cells)	2.17 μ M	Not Available	[8]

Table 1: General and Biochemical Comparison

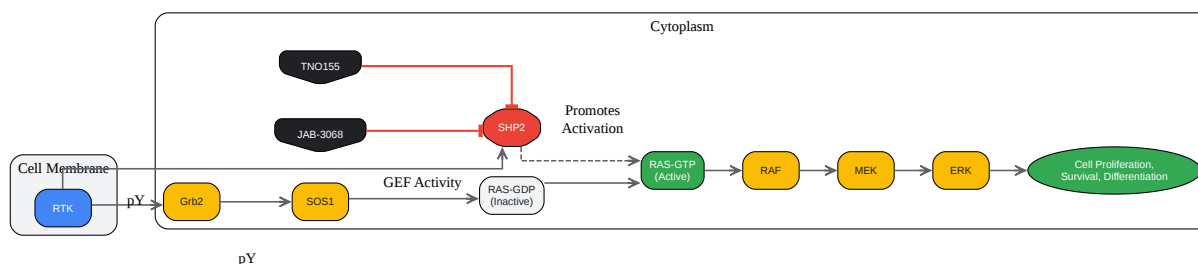
Species	Parameter	TNO155 Value	Reference
Mouse	Clearance (mL/min/kg)	24	[6]
	Volume of Distribution (L/kg)	[6]	
	Half-life (hours)	[6]	
	Oral Bioavailability (%)	[6]	
Rat	Clearance (mL/min/kg)	15	[6]
	Volume of Distribution (L/kg)	[6]	
	Half-life (hours)	[6]	
	Oral Bioavailability (%)	[6]	
Dog	Clearance (mL/min/kg)	4	[6]
	Volume of Distribution (L/kg)	[6]	
	Half-life (hours)	[6]	
	Oral Bioavailability (%)	[6]	
Monkey	Clearance (mL/min/kg)	6	[6]
	Volume of Distribution (L/kg)	[6]	
	Half-life (hours)	[6]	

Oral Bioavailability (%)	60	[6]
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Table 2: Preclinical Pharmacokinetic Profile of TNO155 (Detailed preclinical pharmacokinetic data for **JAB-3068** is not publicly available.)

Mechanism of Action and Signaling Pathway

Both **JAB-3068** and TNO155 are allosteric inhibitors of SHP2.[3][4] They bind to a tunnel-like pocket in the protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby blocking the catalytic activity of the PTP domain. The primary consequence of SHP2 inhibition is the suppression of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and differentiation.[3]



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Caption: SHP2 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of SHP2 inhibitors are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays.

Biochemical SHP2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of purified SHP2 protein and the inhibitory potential of test compounds.

- **Protein Purification:** Recombinant full-length or the catalytic domain of human SHP2 is expressed and purified.
- **Substrate:** A synthetic phosphopeptide or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is used.
- **Reaction:** Purified SHP2 is incubated with varying concentrations of the inhibitor (e.g., **JAB-3068** or TNO155) in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.
- **Detection:** The dephosphorylation of the substrate is measured over time. For DiFMUP, the resulting fluorescence is quantified using a plate reader.
- **Data Analysis:** The rate of the enzymatic reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.

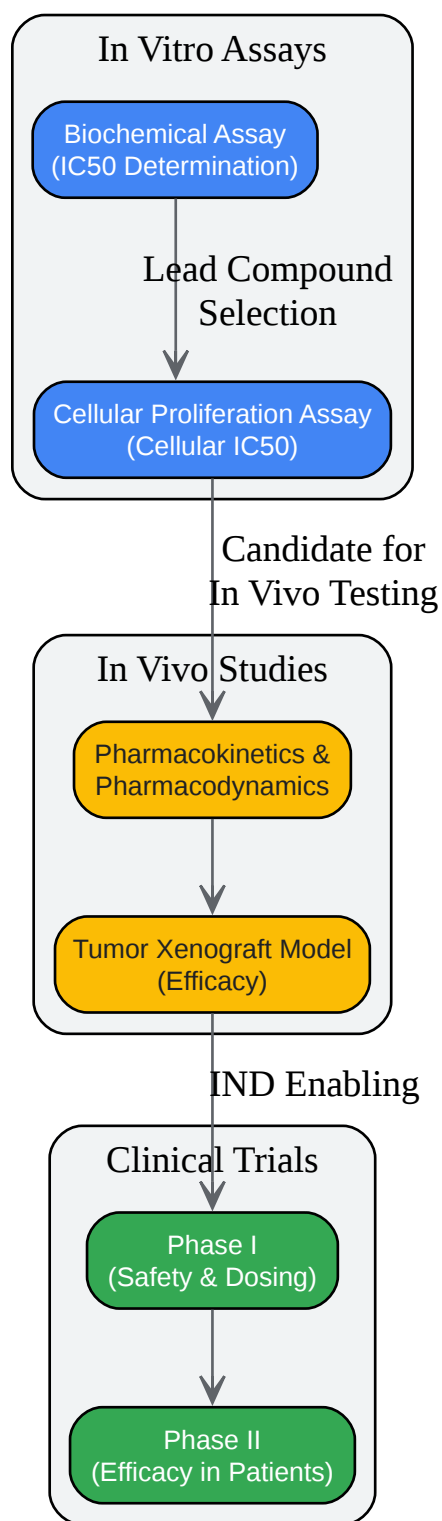
- **Cell Culture:** Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520 esophageal squamous carcinoma cells) are cultured under standard conditions.
- **Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of the SHP2 inhibitor.
- **Incubation:** The cells are incubated for a defined period (e.g., 72 hours).

- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- **Data Analysis:** The absorbance or luminescence readings are normalized to untreated controls, and the IC50 value is calculated.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

- **Cell Implantation:** Human cancer cells are subcutaneously injected into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment Administration:** Mice are randomized into treatment and control groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blotting for pathway modulation).



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Caption: Drug Discovery and Development Workflow.

Clinical Development and Future Outlook

TNO155 is currently being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors.[9] Early clinical data for TNO155 have shown a favorable pharmacokinetic profile and evidence of target engagement.[7] The combination strategies are based on the rationale that SHP2 inhibition can overcome resistance to other targeted therapies.

In contrast, the development of **JAB-3068** has been discontinued.[5] While the precise reasons for this decision are not publicly detailed, it highlights the challenges in translating preclinical potency into clinical success.

In conclusion, both **JAB-3068** and TNO155 are potent allosteric inhibitors of SHP2 with demonstrated preclinical activity. However, TNO155 has progressed further in clinical development and has a more extensively characterized preclinical pharmacokinetic profile. The ongoing clinical trials for TNO155 will be crucial in determining the ultimate therapeutic value of SHP2 inhibition in oncology. The story of these two inhibitors underscores the rigorous and often challenging path of drug development.

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